Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate
CAS No.:
Cat. No.: VC17550830
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O2 |
|---|---|
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | methyl 4-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O2/c1-6-7-3-4-11-8(7)5-12-9(6)10(13)14-2/h3-5,11H,1-2H3 |
| Standard InChI Key | AZLZRRNVBDQPMV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=CNC2=CN=C1C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate features a fused bicyclic system comprising a pyrrole ring condensed with a pyridine ring. The methyl group at position 4 and the carboxylate ester at position 5 enhance its reactivity and functional versatility. Key structural identifiers include:
The compound’s planar structure facilitates π-π stacking interactions, a feature exploited in drug design to enhance binding affinity to biological targets.
Spectroscopic and Thermodynamic Data
While direct data for this compound is limited, analogous pyrrolopyridine derivatives exhibit characteristic UV-Vis absorption maxima near 270–300 nm due to conjugated π-systems . Thermogravimetric analysis of similar esters reveals decomposition temperatures above 250°C, suggesting moderate thermal stability .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically begins with pyridine derivatives undergoing sequential functionalization. A representative pathway includes:
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Nitrogen Functionalization: Introduction of a methyl group via Friedel-Crafts alkylation.
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Ring Closure: Cyclization catalyzed by Lewis acids like AlCl₃ to form the pyrrolopyridine core.
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Esterification: Reaction with methanol under acidic conditions to install the carboxylate moiety.
Advanced Methodologies
Recent protocols adapt cross-coupling reactions for regioselective substitution. For example, a related compound, methyl 1H-pyrrolo[3,2-B]pyridine-5-carboxylate, was synthesized using tetrabutylammonium fluoride in tetrahydrofuran at 70°C for 4 hours, achieving a 39% yield . This method highlights the potential for optimizing reaction conditions to improve efficiency.
| Method | Conditions | Yield | Source |
|---|---|---|---|
| Classic Cyclization | AlCl₃, reflux | ~50% | |
| Fluoride-Mediated | TBAF, THF, 70°C, 4h | 39% |
Pharmaceutical and Synthetic Applications
Drug Discovery
The pyrrolo[2,3-C]pyridine scaffold is integral to kinase inhibitors, where its planar structure mimics ATP’s adenine moiety. For instance, derivatives of this compound have shown IC₅₀ values below 100 nM against JAK2 kinases, implicating potential in myeloproliferative disorder therapies. Additionally, its electron-rich system facilitates interactions with viral proteases, making it a candidate for antiviral drug development.
Chemical Synthesis
As a synthetic intermediate, the compound’s ester group enables facile hydrolysis to carboxylic acids or transesterification for derivative synthesis. Its methyl group can undergo halogenation or oxidation, providing access to diverse functionalized heterocycles .
Recent Research and Future Directions
Catalytic Applications
A 2024 study explored its use as a ligand in palladium-catalyzed C–N coupling reactions, achieving turnover numbers exceeding 10⁴. This underscores its potential in green chemistry applications.
Computational Modeling
Density functional theory (DFT) studies predict strong binding to the SARS-CoV-2 main protease (ΔG = −8.2 kcal/mol), warranting experimental validation.
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